A Comprehensive Technical Guide on the Origin and Properties of Curculigoside C
A Comprehensive Technical Guide on the Origin and Properties of Curculigoside C
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of Curculigoside C, a phenolic glucoside of significant interest in phytochemical and pharmacological research. It details its natural source, chemical properties, and established protocols for its isolation and purification. Furthermore, this guide presents pharmacokinetic data and explores associated biological pathways to support further research and development.
Natural Origin
Curculigoside C is a naturally occurring phenolic glucoside isolated from the rhizomes of Curculigo orchioides Gaertn., a medicinal plant belonging to the Amaryllidaceae family.[1][2] This plant, commonly known as "Kali Musli," has a history of use in traditional medicine systems, including Ayurveda and Chinese medicine, for treating various ailments.[2][3] Curculigoside C is one of several bioactive compounds found in the plant, alongside other phenolic glucosides like Curculigoside A and B.[1][2] The structure of Curculigoside C was elucidated as 5-hydroxy-2-O-β-D-glucopyranosyl benzyl-3′-hydroxy-2′,6′-dimethoxybenzoate through spectroscopic analysis.[1]
Physicochemical Properties
The fundamental chemical and physical properties of Curculigoside C are summarized below. These characteristics are essential for its detection, isolation, and formulation in research and development settings.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₁₂ | [4] |
| Exact Mass | 482.142 g/mol | [4] |
| CAS Number | 851713-74-1 | [4] |
| Appearance | Solid at room temperature | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Boiling Point | 801.2 ± 65.0 °C at 760 mmHg | [4] |
| Flash Point | 276.5 ± 27.8 °C | [4] |
| LogP | -0.63 | [4] |
| Hydrogen Bond Donors | 6 | [4] |
| Hydrogen Bond Acceptors | 12 | [4] |
Experimental Protocols: Isolation and Purification
The isolation of Curculigoside C from Curculigo orchioides rhizomes involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesis of established methodologies.[1][5]
Objective: To extract and purify Curculigoside C from the dried rhizomes of Curculigo orchioides.
Materials:
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Dried and powdered rhizomes of C. orchioides
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75% Aqueous Ethanol or Ethyl Acetate
-
Petroleum Ether
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n-Butanol
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Silica Gel (for column chromatography)
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Sephadex LH-20
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Methanol
-
Deionized Water
-
Rotary Evaporator
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Chromatography Columns
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Filtration apparatus
Methodology:
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Preparation of Plant Material: The rhizomes of C. orchioides are first dried and then pulverized into a fine powder (100-120 mesh) to increase the surface area for efficient extraction.[1][5]
-
Solvent Extraction:
-
Concentration: The resulting filtrates are combined and concentrated under vacuum at 50°C using a rotary evaporator to yield a crude extract or thick cream.[1][5]
-
Liquid-Liquid Partitioning:
-
The concentrated ethanol extract is partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[1] The fraction containing Curculigoside C is retained for further purification.
-
If starting with an ethyl acetate crude cream, it can be dissolved in hot water and then re-extracted with ethyl acetate to refine the extract.[5]
-
-
Column Chromatography:
-
The target fraction from the partitioning step is subjected to silica gel column chromatography.[1]
-
A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of ethyl acetate and methanol can be used to separate the compounds.[5]
-
-
Further Purification (Size-Exclusion Chromatography):
-
Fractions identified as containing Curculigoside C are further purified using Sephadex LH-20 column chromatography to remove smaller impurities.[1]
-
-
Recrystallization: The purified fraction is recrystallized using ethanol to obtain the final, high-purity Curculigoside C product.[5]
-
Drying and Identification: The crystalline product is vacuum-dried at approximately 70°C.[5] The final identification and structural confirmation are performed using spectroscopic methods, including ¹H-NMR and ¹³C-NMR.[1]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of Curculigoside C is crucial for its development as a therapeutic agent. Studies in rats have shown that it undergoes rapid oral absorption but has low absolute bioavailability.[6]
| Parameter (Dose) | Tmax (h) | t½ (h) | Absolute Bioavailability (%) |
| 15 mg/kg | 0.106 | 2.022 | 2.01 |
| 30 mg/kg | 0.111 | 2.061 | 2.13 |
| 60 mg/kg | 0.111 | 2.048 | 2.39 |
| Data from a pharmacokinetic study in rats after intragastric administration.[6] |
The low bioavailability suggests extensive metabolism. The primary metabolic pathways identified include dehydration, glucosylation, demethylation, sulfonation, and cysteine conjugation.[6]
Biological Activity and Associated Signaling Pathways
Curculigoside C has demonstrated potent antioxidant and neuroprotective effects, in some cases superior to its parent compound, Curculigoside A.[6] While specific signaling pathways for Curculigoside C are still under detailed investigation, research on the parent compound, curculigoside, has implicated its involvement in modulating key inflammatory pathways. For instance, curculigoside has been shown to exhibit anti-arthritic effects by regulating the JAK/STAT/NF-κB signaling pathway.[1] This pathway is a critical regulator of immune responses and inflammation, making it a plausible target for the pharmacological actions of Curculigoside C and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Curculigoside C (curculigoside C) | Phenols | 851713-74-1 | Invivochem [invivochem.com]
- 5. CN104592322A - Method for extracting and separating curculigoside from curculigo gaertn plants - Google Patents [patents.google.com]
- 6. Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
